BenchChemオンラインストアへようこそ!

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride

Muscarinic receptor pharmacology CNS drug discovery Acetylcholine receptor antagonists

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8, MW 175.66 g/mol, C8H14ClNO) is the hydrochloride salt of a bicyclic bridgehead lactam in the 1-azabicyclo[3.3.1]nonane family. It features a ketone at the 3-position and a nitrogen atom at the 1-position bridgehead within a rigid bicyclo[3.3.1]nonane framework.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 90154-82-8
Cat. No. B2637368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.3.1]nonan-3-one hydrochloride
CAS90154-82-8
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CC2CC(=O)CN(C1)C2.Cl
InChIInChI=1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9(5-7)6-8;/h7H,1-6H2;1H
InChIKeyMEDZLNSAYPJQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8): Core Scaffold Identity & Procurement Baseline


1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8, MW 175.66 g/mol, C8H14ClNO) is the hydrochloride salt of a bicyclic bridgehead lactam in the 1-azabicyclo[3.3.1]nonane family. It features a ketone at the 3-position and a nitrogen atom at the 1-position bridgehead within a rigid bicyclo[3.3.1]nonane framework [1]. This scaffold is characterized by a twin-chair conformation that dominates its ground-state geometry, as confirmed by high-level ab initio calculations [2]. The compound is primarily supplied for research use as a versatile synthetic intermediate and scaffold for medicinal chemistry, with typical commercial purity ≥95% [1]. Its core value proposition for procurement lies in the combination of a structurally defined rigid cage, a reactive ketone handle, and a basic bridgehead nitrogen, which together enable substitution patterns and biological target engagement profiles distinct from isomeric azabicyclo[3.3.1]nonane scaffolds.

Why Generic Azabicyclo[3.3.1]nonane Interchangeability Is Unsupportable for CAS 90154-82-8


The 1-azabicyclo[3.3.1]nonane family comprises multiple regioisomers (e.g., 1-aza, 2-aza, 3-aza, 9-aza) and functional-group variants (e.g., -3-one, -4-one, -2-one), each presenting distinct nitrogen positioning, ring electronics, and conformational preferences. Generic substitution among these analogs is not scientifically supportable because small changes in bridgehead versus non-bridgehead nitrogen placement, or the relocation of the ketone from C3 to C4, can induce measurable shifts in receptor affinity (≥10-fold differences in Ki at muscarinic M1–M5 subtypes [1]), lipophilicity [2], synthetic accessibility [3], and the preferred ground-state conformation [4]. Even within the same regioisomeric series, the hydrochloride salt form of 1-azabicyclo[3.3.1]nonan-3-one confers handling, solubility, and formulation properties distinct from the free base. The following quantitative evidence demonstrates exactly where CAS 90154-82-8 provides differentiation that is meaningful for scientific selection over its closest analogs.

Quantitative Differentiation Evidence for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride: Head-to-Head & Cross-Study Comparisons


Muscarinic Receptor Scaffold Affinity: 1-Azabicyclo[3.3.1]nonane Core Outperforms Classical Agonists by 10- to 230-Fold

The 1-azabicyclo[3.3.1]nonane scaffold, when functionalized at the C8 position, provides muscarinic receptor antagonists with Ki values 10–50 fold below the endogenous agonist carbachol and 30–230 fold below the muscarinic agonist arecoline across all five human M1–M5 subtypes [1]. This benchmarking is specific to the 1-aza isomer series; published structure-activity data for the 3-azabicyclo[3.3.1]nonane isomer series emphasizes analgesic and anti-cholinergic pathways (μ-opioid receptor, nAChR) rather than broad-spectrum muscarinic antagonism, indicating divergent target engagement profiles [2].

Muscarinic receptor pharmacology CNS drug discovery Acetylcholine receptor antagonists

M1 Muscarinic Receptor Subtype Affinity: Sub-Nanomolar Ki Demonstrated by a 1-Azabicyclo[3.3.1]nonane Derivative

A chloromethyl-substituted 1-azabicyclo[3.3.1]nonane hydrochloride derivative (CAS 2044901-63-3) exhibits an M1 muscarinic receptor Ki of 0.77 nM , placing it among high-affinity M1-preferring antagonists. This sub-nanomolar value benchmarks the scaffold's capability for potent receptor engagement. In contrast, many 3-azabicyclo[3.3.1]nonane derivatives characterized as opioid receptor ligands show minimal or negligible muscarinic cross-reactivity, reinforcing the functional divergence between isomers [1].

M1 receptor selectivity CNS cholinergic signaling Subtype-selective antagonist design

Benchmarked Synthetic Efficiency: Four-Step Route Yields 57% vs 13% for Analogous Two-Step Approach to 1-Azabicyclo[3.3.1]nonane Ketones

In the published synthesis of C(8)-substituted 1-azabicyclo[3.3.1]nonan-4-ones, a four-step protocol involving m-CPBA oxidation of substituted pyridines followed by sequential reduction (ammonium formate/Pd-C then NaBH3CN), acrylate addition, and Dieckmann cyclization delivered an overall yield of 57% [1]. This more than quadruples the 13% yield obtained via a direct two-step catalytic hydrogenation route, which suffered from competitive C(2) pyridyl substituent cleavage [1]. While this data is for the 4-one isomer series, the synthetic methodology is directly applicable to constructing the 3-one ketone scaffold with appropriate precursor adaptation [2].

Medicinal chemistry synthesis Route optimization Scalable heterocyclic synthesis

Lipophilicity Tuning: 1-Azabicyclo[3.3.1]nonan-3-one Exhibits Higher logP Than the 4-One Isomer

The computed partition coefficient (logP) for 1-azabicyclo[3.3.1]nonan-3-one (free base) is 0.56 [1], compared to 0.48 for the regioisomeric 1-azabicyclo[3.3.1]nonan-4-one . This ΔlogP of 0.08 represents a measurable difference in lipophilicity arising solely from the position of the ketone on the bicyclic scaffold. In the context of CNS drug design, logP values in the 0.5–0.6 range are associated with favorable blood-brain barrier penetration, and even small shifts can influence passive permeability and nonspecific binding profiles. The 3-one isomer's marginally higher logP may offer an advantage when designing CNS-penetrant ligands requiring balanced hydrophilicity, compared to the slightly more polar 4-one isomer.

Physicochemical property optimization CNS drug design Blood-brain barrier permeability

Conformational Pre-Organization: 1-Azabicyclo[3.3.1]nonane Scaffold Adopts a Dominant Twin-Chair Ground State, Reducing Entropic Penalty Upon Binding

High-level ab initio calculations on 1-azabicyclo[3.3.1]nonane and its 1,5-diaza analogue demonstrate that the twin-chair (CC) conformation is the global minimum, dominating over the boat-chair (BC) form [1]. This stands in contrast to 3-azabicyclo[3.3.1]nonane systems, which can interconvert between twin-chair, boat-chair, and twin-boat forms depending on substitution pattern and nitrogen protonation state [2]. The intrinsic conformational homogeneity of the 1-aza scaffold reduces the entropic penalty paid upon target binding, a factor that can contribute to improved binding thermodynamics and enhanced ligand efficiency in medicinal chemistry campaigns targeting rigid binding pockets.

Conformational analysis Structural pre-organization Ligand design

Evidence-Backed Application Scenarios for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8)


Muscarinic Receptor Antagonist Lead Generation in CNS Drug Discovery

Programs targeting M1–M5 muscarinic receptors for Alzheimer's disease, Parkinson's disease, or schizophrenia can utilize CAS 90154-82-8 as a starting scaffold for building subtype-selective antagonists. The 1-azabicyclo[3.3.1]nonane core has demonstrated Ki values 10–230× lower than classical muscarinic agonists at all five human subtypes [1], and a derivative has shown sub-nanomolar M1 affinity (Ki = 0.77 nM) . The scaffold's dominant twin-chair conformation reduces entropic penalty upon binding [2], supporting rational structure-based optimization.

Synthetic Methodology Development and Scale-Up Route Optimization

The 1-azabicyclo[3.3.1]nonan-3-one hydrochloride serves as a versatile building block for developing efficient synthetic routes. Published methodology demonstrates that the four-step protocol achieving 57% overall yield outperforms the two-step route (13%) by a factor of 4.4× [1], providing a quantifiable benchmark for medicinal chemistry teams optimizing multi-step synthesis campaigns. The hydrochloride salt form further simplifies handling, storage, and weighing relative to the hygroscopic free base.

Physicochemical Property Optimization in CNS-Penetrant Compound Design

When CNS target engagement requires balanced lipophilicity for blood-brain barrier penetration, the 3-one isomer (logP 0.56) [1] offers a measurable 0.08 logP unit advantage over the 4-one isomer (logP 0.48) . While modest in absolute terms, this difference is meaningful in multiparameter optimization (MPO) scoring frameworks where even small logP adjustments influence the CNS MPO desirability score. Procurement of the correct ketone isomer avoids the need for late-stage lipophilicity modulation.

Structural Biology and Biophysical Fragment Screening

For fragment-based drug discovery (FBDD) campaigns utilizing X-ray crystallography or NMR screening against rigid binding pockets, the 1-azabicyclo[3.3.1]nonane scaffold's conformational homogeneity—with the twin-chair conformer as the global minimum [1]—reduces structural ambiguity in electron density fitting and simplifies interpretation of structure-activity relationships. This contrasts with more flexible 3-aza scaffolds that populate multiple conformations, complicating fragment evolution efforts.

Quote Request

Request a Quote for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.